4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid
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Overview
Description
The compound “4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . Thiazole rings are significant in the world of chemistry due to their aromatic properties and the ability to form charge transfer complexes .
Synthesis Analysis
The synthesis of such compounds often involves the formation of Schiff bases . Schiff bases are a class of organic compounds that have diverse therapeutic roles and are used as starting materials for the synthesis of a wide range of heterocyclic analogues . The synthesis process typically involves reactions such as alkylation .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Compounds containing a thiazole ring can undergo various chemical reactions. For instance, 2-Amino-1,3,4-thiadiazole can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using techniques like FTIR and NMR . For example, the yield, melting point, and Rf value can be determined, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and Biological Activity
The chemical functionalities present in this compound suggest its utility in the synthesis of biologically active molecules. For instance, research on related compounds includes the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, showcasing the process of cyclization and aminomethylation leading to potential biological activities (Havaldar & Khatri, 2006). This methodology might be applicable in creating derivatives of the mentioned compound, contributing to antimicrobial and possibly other pharmacological profiles.
Antimicrobial Evaluation
Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties. The synthesis of 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) phenyl)-4H-1, 2, 4-triazole-3-thiol derivatives and their screening against various microbial strains highlight the potential of these compounds as significant antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016). This suggests that the compound , owing to its structural similarities, may hold promising antimicrobial capabilities upon proper functionalization and synthesis.
Mechanism of Action
Target of action
Thiazole derivatives, which “4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid” is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives have been found to show anti-inflammatory and analgesic activity with a fast onset of action
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other key bacterial pathways .
Result of action
The molecular and cellular effects of “4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid” would depend on its specific targets and mode of action. As mentioned, some thiazole derivatives have been found to have anti-inflammatory and analgesic activity .
properties
IUPAC Name |
4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-10(21-13(14)16-7)11(18)17-15-6-8-2-4-9(5-3-8)12(19)20/h2-6H,1H3,(H2,14,16)(H,17,18)(H,19,20)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEMVIFLFSVDKJ-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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